2-Bromotetrahydrofuran

Descripción

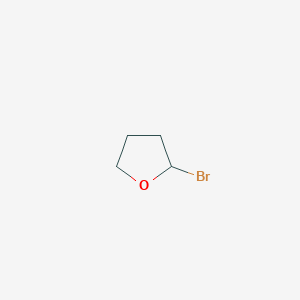

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-4-2-1-3-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEDHUWRUQKFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Bromotetrahydrofuran and Its Functionalized Derivatives

Direct Bromination Approaches and Regioselectivity Considerations

Direct C-H bromination of saturated ethers like tetrahydrofuran (B95107) is not a common preparative method due to challenges with selectivity and competing side reactions, such as ring-opening. nih.govrsc.orgnih.govresearchgate.net However, understanding the mechanistic principles of such a transformation provides insight into the expected regioselectivity.

The reaction of tetrahydrofuran with brominating agents like molecular bromine (Br₂) would likely proceed through a free-radical chain mechanism, particularly under initiation by UV light. wikipedia.orgbyjus.com This pathway is analogous to the free-radical halogenation of alkanes. The reaction is initiated by the homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•). A bromine radical then abstracts a hydrogen atom from the THF ring to generate a tetrahydrofuranyl radical and hydrogen bromide (HBr). This carbon-centered radical then reacts with a molecule of Br₂ to yield brominated tetrahydrofuran and a new bromine radical, which continues the chain.

An alternative pathway involves the cleavage of the ether ring. Ethers can be cleaved by strong acids such as HBr. youtube.com Since HBr is a byproduct of the radical substitution reaction, it can accumulate and promote a competing ring-opening reaction, leading to products like 4-bromobutan-1-ol.

In a direct bromination scenario, reaction conditions would be critical in determining the product distribution.

Initiation: The use of UV light or a radical initiator (e.g., AIBN) is necessary to promote the free-radical pathway over ionic pathways.

Stoichiometry: Controlling the stoichiometry, with THF in excess, would be necessary to favor mono-bromination and reduce the formation of poly-brominated products.

Temperature: Lower temperatures would be required to disfavor the competing ring-opening pathway, which is typically more energetically demanding.

Despite these controls, the direct bromination of THF is notoriously unselective and often not a synthetically viable route to 2-bromotetrahydrofuran. wikipedia.org

The direct bromination of a saturated ether like THF proceeds via a free-radical mechanism, not an electrophilic substitution mechanism typical of aromatic compounds.

The key steps are:

Initiation: Homolysis of Br₂ into two bromine radicals (Br•) under UV irradiation. byjus.com

Propagation:

A bromine radical abstracts a hydrogen atom from THF. This abstraction occurs preferentially at one of the α-carbons (the C2 or C5 position) adjacent to the ether oxygen. This regioselectivity is due to the stability of the resulting α-alkoxy radical, which is stabilized by resonance with the lone pair of electrons on the adjacent oxygen atom. rsc.orgacs.orgmdpi.comdntb.gov.uanih.gov The radical at the 2-position is significantly more stable than a radical at the 3-position. youtube.comyoutube.comyoutube.comchemistrysteps.commasterorganicchemistry.com

The resulting 2-tetrahydrofuranyl radical reacts with a molecule of Br₂ to form this compound and a new bromine radical.

Termination: The reaction is terminated by the combination of any two radical species in the reaction mixture.

This mechanism strongly predicts that if direct bromination were to occur without ring-opening, the major product would be this compound due to the enhanced stability of the α-alkoxy radical intermediate.

Cyclization-Based Syntheses of this compound Analogues

A more controlled and widely used method for synthesizing functionalized bromotetrahydrofurans is through the cyclization of unsaturated precursors, a process known as bromoetherification.

Intramolecular bromoetherification is a powerful reaction for constructing brominated cyclic ethers from alkenols (alcohols containing a double bond). askfilo.comstackexchange.commasterorganicchemistry.com The process is initiated by the reaction of an electrophilic bromine source (like Br₂ or N-bromosuccinimide, NBS) with the alkene, forming a cyclic bromonium ion intermediate. stackexchange.comnih.gov The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion in an Sₙ2-like fashion. This ring-closing step is generally favored when it results in the formation of a five- or six-membered ring. For example, the bromoetherification of pent-4-en-1-ol derivatives leads directly to 2-(bromomethyl)tetrahydrofuran structures.

A modern, mild, and efficient approach to bromoetherification utilizes visible-light photoredox catalysis. beilstein-journals.orgsemanticscholar.org This method avoids the direct use of hazardous molecular bromine, generating it in situ from a more stable source like carbon tetrabromide (CBr₄). beilstein-journals.org

The reaction is typically catalyzed by a ruthenium complex, such as tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂), which absorbs visible light. wikipedia.orgresearchgate.netresearchgate.nete-asct.orgnih.gov The proposed mechanism proceeds as follows: nih.govbeilstein-journals.org

The photocatalyst [Ru(bpy)₃]²⁺ absorbs visible light to form an excited state, [Ru(bpy)₃]²⁺*.

The excited catalyst is oxidized by CBr₄ in an oxidative quenching step, generating [Ru(bpy)₃]³⁺ and a bromide anion (Br⁻).

The highly oxidizing [Ru(bpy)₃]³⁺ then oxidizes the bromide anion to generate molecular bromine (Br₂). nih.govresearchgate.net

The in situ generated bromine reacts with the alkene portion of the alkenol substrate to form the key three-membered bromonium ion intermediate.

Finally, the intramolecular nucleophilic attack by the hydroxyl group opens the bromonium ion, forming the desired β-bromotetrahydrofuran product. beilstein-journals.org

This photoredox method offers high efficiency and regioselectivity under mild, operationally simple conditions. beilstein-journals.orgresearchgate.net

Table 1: Photocatalytic Bromoetherification of Alkenols to Functionalized Tetrahydrofurans beilstein-journals.orgStandard Conditions: Alkenol (1 equiv), CBr₄ (2 equiv), Ru(bpy)₃Cl₂ (3 mol %) in dry DMSO irradiated by blue LEDs for 4 hours.

| Entry | Substrate (Alkenol) | Product | Yield (%) |

| 1 | (E)-4-phenylbut-3-en-1-ol | trans-3-bromo-2-phenyltetrahydrofuran | 95 |

| 2 | (E)-4-(p-tolyl)but-3-en-1-ol | trans-3-bromo-2-(p-tolyl)tetrahydrofuran | 93 |

| 3 | (E)-4-(4-methoxyphenyl)but-3-en-1-ol | trans-3-bromo-2-(4-methoxyphenyl)tetrahydrofuran | 96 |

| 4 | (E)-4-(4-fluorophenyl)but-3-en-1-ol | trans-3-bromo-2-(4-fluorophenyl)tetrahydrofuran | 90 |

| 5 | pent-4-en-1-ol | 2-(bromomethyl)tetrahydrofuran | 84 |

Bromoetherification of Alkenols: Intermolecular and Intramolecular Strategies

Reagent-Controlled Bromoetherification (e.g., N-Bromosuccinimide, CBr4)

Bromoetherification is a powerful method for constructing brominated cyclic ethers from unsaturated alcohols (alkenols). The reaction proceeds via an electrophilic addition of a bromine source to the alkene, forming a cyclic bromonium ion intermediate. This intermediate is then trapped intramolecularly by the pendant hydroxyl group, leading to the formation of the tetrahydrofuran ring with a bromine atom incorporated. The regioselectivity and stereoselectivity of this cyclization are often high.

Key reagents for this transformation include N-Bromosuccinimide (NBS) and carbon tetrabromide (CBr4).

N-Bromosuccinimide (NBS): NBS is a widely used reagent for bromoetherification. It serves as a convenient and solid source of electrophilic bromine. The reaction of alkenols with NBS in a suitable solvent, such as acetonitrile, can lead to the corresponding bromo-tetrahydrofuran derivatives with high regio- and stereoselectivity semanticscholar.org. The reaction is typically initiated by the release of Br+ from NBS, which then reacts with the double bond.

Carbon Tetrabromide (CBr4): CBr4 can also be used as a bromine source, particularly in modern synthetic protocols. A notable advancement is the use of visible-light-induced photoredox catalysis. semanticscholar.orgbeilstein-journals.org In this approach, a photocatalyst, such as Ru(bpy)3Cl2, is excited by visible light (e.g., blue LEDs). The excited catalyst then interacts with CBr4, generating bromine in situ. This method offers a mild and operationally simple route to β-bromotetrahydrofurans with high efficiency and regioselectivity. semanticscholar.orgbeilstein-journals.org The proposed mechanism involves the oxidative quenching of the excited photocatalyst by CBr4, which leads to the formation of a bromine radical and eventually molecular bromine. The bromine then reacts with the alkenol to form the three-membered bromonium intermediate, which undergoes intramolecular nucleophilic cyclization to yield the final product beilstein-journals.org.

The table below summarizes representative results for the visible-light-induced bromoetherification of an alkenol using CBr4.

| Entry | Photocatalyst | Solvent | Time (h) | Yield (%) |

| 1 | Ru(bpy)3Cl2 | MeCN | 4 | 31 |

| 2 | fac-Ir(ppy)3 | MeCN | 6 | 25 |

| 3 | Eosin Y | MeCN | 8 | <10 |

| 4 | Ru(bpy)3Cl2 | CH2Cl2 | 4 | 28 |

Data adapted from a study on visible-light-induced photoredox-catalyzed bromoetherification of alkenols. The model reaction used 4-phenyl-4-penten-1-ol as the substrate. beilstein-journals.org

Strategies Involving Epoxide Precursors and Subsequent Bromine Incorporation

Epoxides are versatile three-membered cyclic ethers that serve as valuable precursors for the synthesis of substituted tetrahydrofurans. Their high ring strain allows for regioselective and stereoselective ring-opening reactions with a variety of nucleophiles. This reactivity can be harnessed to construct the tetrahydrofuran skeleton, with bromine being incorporated either during the ring-opening step or in a subsequent transformation.

A general strategy involves the ring-opening of a suitable epoxide to generate a diol or halo-alcohol intermediate, which can then be cyclized to form the tetrahydrofuran ring. For instance, the reaction of an epoxide with a bromide nucleophile can directly yield a bromohydrin. Subsequent intramolecular Williamson ether synthesis (cyclization of the alcohol onto the carbon bearing the bromine) is not a direct route to this compound but illustrates the principle of using epoxides.

A more relevant approach involves synthesizing a tetrahydrofuran ring from an epoxide and then introducing the bromine atom. For example, an epoxide can be opened to form a diol, which is then cyclized to a tetrahydrofuran alcohol (e.g., tetrahydrofurfuryl alcohol). The hydroxyl group can then be converted into a bromine atom using standard brominating agents.

Alternatively, a key strategy involves the ring expansion of chiral epoxides. Reaction with ylides, such as dimethylsulfoxonium methylide, can expand a three-membered epoxide ring into a four-membered oxetane (B1205548) ring acs.org. While this leads to oxetanes, related methodologies can be envisioned for tetrahydrofuran synthesis. A more direct route involves the reaction of epoxides with electron-rich alkenes, promoted by agents like hexafluoroisopropanol (HFIP), to construct the tetrahydrofuran skeleton mdpi.com. Subsequent functional group manipulation could then introduce the bromine atom at the desired position.

Ring-Closing Reactions Incorporating a Bromine Moiety

Ring-closing reactions, or intramolecular cyclizations, are fundamental in the synthesis of cyclic compounds like this compound. In this approach, an acyclic precursor that already contains all the necessary atoms, including the bromine, is induced to cyclize. The efficiency and stereochemical outcome of these reactions are often governed by principles such as Baldwin's Rules, which predict the favorability of different types of ring closures libretexts.org.

A common strategy involves the intramolecular SN2 displacement of a leaving group by a nucleophile. For the synthesis of this compound, a suitable precursor would be a bromo-substituted alcohol, such as 5-bromopentan-2-ol. Treatment of this substrate with a base would deprotonate the hydroxyl group, forming an alkoxide. The alkoxide would then act as an intramolecular nucleophile, attacking the carbon bearing the bromine atom and displacing it to form the tetrahydrofuran ring.

Another powerful method is the radical-mediated cyclization of unsaturated precursors. For instance, an alkenoxyl radical can undergo a 5-exo-trig cyclization. If this cyclization is performed in the presence of a bromine source, the resulting carbon-centered radical can be trapped to yield a brominated tetrahydrofuran derivative. researchgate.net This alkenoxyl radical 5-exo-bromocyclization has been used as a key step in constructing the tetrahydrofuran nucleus of complex molecules researchgate.net.

Radical-Mediated Pathways to α-Bromotetrahydrofuran Species

Radical-mediated reactions offer an alternative to ionic pathways for the synthesis of this compound. These processes typically involve a free-radical chain mechanism consisting of initiation, propagation, and termination steps. The key steps are the formation of a radical at the α-position of the tetrahydrofuran ring and its subsequent reaction with a bromine source.

Abstraction of α-Hydrogen from Tetrahydrofuran Leading to Radical Intermediates

The first step in this radical pathway is the generation of a tetrahydrofuran-2-yl radical. This is achieved by the abstraction of a hydrogen atom from a carbon atom adjacent to the ring oxygen (the α-position). The C-H bonds at the α-position are weaker than those at the β-position due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.

This hydrogen abstraction is typically carried out by a highly reactive radical species generated from a radical initiator (e.g., peroxides, AIBN) or through photochemical or thermal means. Kinetic studies have been performed on the hydrogen abstraction from tetrahydrofuran (THF) by various radicals, such as the cumyloxyl radical and CN radicals, providing insight into the reaction rates and mechanisms. nih.govrsc.org The reaction of THF with a radical initiator (In•) can be depicted as follows:

In• + C4H8O → In-H + C4H7O•

The stability of the resulting α-tetrahydrofuranyl radical makes this hydrogen abstraction a favorable process, setting the stage for the subsequent bromination step.

Trapping of Tetrahydrofuranyl Radicals with Bromine Sources (e.g., BrCCl3)

Once the tetrahydrofuran-2-yl radical is formed, it can be "trapped" by a bromine-donating species in a chain propagation step. Bromotrichloromethane (BrCCl3) is an effective reagent for this purpose. researchgate.netrsc.orgrptu.de The tetrahydrofuranyl radical abstracts a bromine atom from BrCCl3, yielding the desired this compound and a trichloromethyl radical (•CCl3).

C4H7O• + BrCCl3 → C4H7OBr + •CCl3

The newly formed trichloromethyl radical can then abstract a hydrogen atom from another molecule of tetrahydrofuran, propagating the radical chain. This radical trapping is a key step in functionalizing the tetrahydrofuran ring and has been used to synthesize various 2-substituted tetrahydrofurans. rsc.orgrptu.de The trapping of 5-exo-cyclized 4-pentenoxyl radicals with a heteroatom donor is a preferred method for introducing a halogen atom. rsc.org

Emerging Synthetic Approaches and Green Chemistry Principles

In line with the growing importance of sustainable practices, emerging synthetic approaches for this compound focus on the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. jddhs.commdpi.comnih.govresearchgate.net

A prime example of a greener approach is the use of visible-light photoredox catalysis for bromoetherification, as described earlier. semanticscholar.orgbeilstein-journals.org This method avoids the use of stoichiometric and often hazardous brominating agents like molecular bromine, instead generating the active species in situ under mild conditions using light as a renewable energy source.

Other green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like carbon tetrachloride or chlorinated solvents with more environmentally benign alternatives such as water, supercritical CO2, or ionic liquids where possible. mdpi.com

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and improve atom economy. This includes biocatalysis and heterogeneous catalysis, which can simplify purification processes. jddhs.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing, which can reduce reaction times and energy consumption compared to conventional batch processing. jddhs.commdpi.com

Process Intensification: Developing one-pot or tandem reactions where multiple synthetic steps are carried out in the same reactor without isolating intermediates. This reduces solvent use, energy consumption, and waste generation. nih.gov

The development of such methods is crucial for making the synthesis of this compound and its derivatives more sustainable and environmentally responsible.

Catalytic Systems in Brominated Tetrahydrofuran Synthesis

Catalytic methods offer significant advantages in the synthesis of functionalized tetrahydrofurans, providing pathways to complex molecules under milder conditions than traditional stoichiometric reactions. Palladium-based catalysts, in particular, have been instrumental in developing new routes for C-C and C-O bond formation to construct the tetrahydrofuran ring.

One prominent method involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. nih.gov This approach facilitates the formation of both a C-O and a C-C bond in a single step, allowing for the construction of substituted tetrahydrofurans. nih.gov The reaction mechanism is proposed to involve the use of a strong base to deprotonate the alcohol, leading to the formation of intermediate palladium alkoxides. nih.gov The choice of phosphine (B1218219) ligands is crucial for controlling the reactivity of this intermediate, promoting the desired alkene insertion followed by reductive elimination to yield the tetrahydrofuran product. nih.gov For instance, the reaction of 4-penten-1-ol (B13828) with various electron-neutral aryl bromides using a catalyst system comprised of Pd2(dba)3 and P(o-tol)3 with NaOtBu as the base has been shown to produce 2-benzyltetrahydrofuran (B102498) derivatives in moderate to good yields with high regioselectivity. nih.gov

Table 1: Palladium-Catalyzed Synthesis of 2-Substituted Tetrahydrofurans from γ-Hydroxyalkenes and Aryl Bromides This table illustrates the scope of the palladium-catalyzed reaction, showing various aryl bromides and γ-hydroxyalkenes that successfully yield functionalized tetrahydrofuran products.

| Entry | γ-Hydroxyalkene | Aryl Bromide | Product | Yield (%) |

| 1 | 4-penten-1-ol | 2-bromonaphthalene | 2-(naphthalen-2-ylmethyl)tetrahydrofuran | 20 |

| 2 | 4-penten-1-ol | Bromobenzene | 2-benzyltetrahydrofuran | 75 |

| 3 | 4-penten-1-ol | 1-bromo-4-tert-butylbenzene | 2-(4-(tert-butyl)benzyl)tetrahydrofuran | 81 |

| 4 | 4-penten-1-ol | 2-bromotoluene | 2-(2-methylbenzyl)tetrahydrofuran | 65 |

While these examples result in functionalized tetrahydrofurans rather than this compound itself, the methodology is significant as it utilizes bromo-compounds as key building blocks for the catalytic synthesis of the tetrahydrofuran skeleton. The primary challenge and side product in these transformations is often the reduction of the aryl bromide. nih.gov

Process Intensification Strategies

Process intensification aims to develop safer, more efficient, and sustainable chemical processes. In the context of bromination, which often involves hazardous reagents like molecular bromine, these strategies are particularly vital. Key approaches include the adoption of continuous flow systems and the use of in situ bromine generation.

Continuous Flow Systems

Continuous flow reactors offer substantial advantages over traditional batch reactors for hazardous reactions like bromination. frontiersin.orgunito.it The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which enhances reaction control, improves safety by minimizing the accumulation of hazardous materials, and often leads to higher conversion and selectivity. unito.itnih.gov This technology is a significant advance in the fine chemicals and pharmaceutical industries, as it simplifies downstream processing and scale-up. frontiersin.orgunito.it By performing brominations in a continuous flow setup, an inherently dangerous reaction can be rendered safe and straightforward. nih.gov The risk of runaway reactions is greatly diminished, and optimal selectivity and conversion can be achieved with minimal reagent use. nih.gov

In Situ Bromine Generation

The storage, transport, and handling of molecular bromine (Br2) pose significant safety risks due to its high toxicity and reactivity. nih.gov Generating bromine in situ circumvents these hazards by producing the reagent only as needed within the reaction system. nih.gov This approach is a cornerstone of greener and safer chemistry. beyondbenign.org

A common method for in situ generation involves the oxidation of a stable bromide salt, such as potassium bromide (KBr) or hydrogen bromide (HBr), with a suitable oxidant. nih.gov For example, reacting NaOCl (sodium hypochlorite) with HBr can generate Br2 directly within the reactor. nih.gov This can be coupled seamlessly with a continuous flow system where the generated bromine is immediately consumed in the subsequent bromination step, followed by an in-line quench of any unreacted bromine before the product stream exits the reactor. nih.gov This integrated, multi-step continuous flow process ensures that free bromine is never present in high concentrations, drastically improving the safety profile of the operation. nih.govflinders.edu.au

Table 2: Reagent Systems for In Situ Bromine Generation This table summarizes common oxidant and bromide source combinations used to generate bromine in situ for organic synthesis.

| Oxidant | Bromide Source | Generated Reactive Species | Notes |

| Sodium Hypochlorite (NaOCl) | Hydrogen Bromide (HBr) | Br2 | Effective for generating bromine in flow systems. nih.gov |

| Sodium Hypochlorite (NaOCl) | Potassium Bromide (KBr) | KOBr / Br2 | Can be used for various bromination reactions. nih.gov |

| Hydrogen Peroxide (H2O2) | Hydrogen Bromide (HBr) | Br2 | A greener approach using a benign oxidant. researchgate.net |

| Bromide/Bromate Couple | Acid (H+) | Br2 / HOBr | Acid activation generates the reactive brominating species. researchgate.net |

This combination of continuous flow and in situ generation represents a powerful process intensification strategy, making hazardous bromination reactions more amenable to industrial-scale production with enhanced safety and sustainability. frontiersin.orgnih.gov

Biocatalytic Approaches for Regioselective Bromination

Biocatalysis has emerged as a powerful tool for performing highly selective chemical transformations under mild conditions. For the synthesis of functionalized brominated compounds, enzymatic halogenation offers the potential for exceptional regioselectivity that is often difficult to achieve with conventional chemical methods.

Flavin-dependent halogenases (FDHs) are enzymes capable of catalyzing the regioselective halogenation of various organic substrates. nih.gov These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH2) cofactor, which reacts with molecular oxygen and a halide salt (like Br-) to generate a reactive hypohalous acid species (HOBr) within the enzyme's active site. nih.gov This powerful electrophile is then directed to a specific position on the substrate, which is precisely oriented by the enzyme, leading to highly regioselective bromination.

For example, the tryptophan halogenase Thal has been shown to regioselectively brominate the tricyclic substrate tryptoline (B14887). nih.gov Interestingly, the enzyme brominates a different position on the indole (B1671886) scaffold of tryptoline than it does on its native substrate, tryptophan, demonstrating the enzyme's adaptability and the subtlety of substrate-enzyme interactions that govern selectivity. nih.gov

The regioselectivity of these enzymes can be altered or improved through protein engineering. Site-directed mutagenesis, such as modifying residues within the active site, can influence substrate binding and catalytic efficiency. For instance, creating variants of the halogenase RebH, such as RebH N470S, has been shown to lead to a significant increase in the conversion rate for the bromination of tryptoline compared to the wild-type enzyme. nih.gov

Table 3: Examples of Biocatalytic Bromination by Flavin-Dependent Halogenases This table provides examples of FDHs, their substrates, and the outcome of the biocatalytic reaction, highlighting the high selectivity achievable.

| Enzyme | Substrate | Product | Key Finding |

| Thal (wild-type) | Tryptoline | Regioselectively brominated tryptoline | Demonstrates regioselective halogenation of a non-native substrate. nih.gov |

| RebH (wild-type) | Tryptoline | Low conversion to bromotryptoline | Shows baseline activity for comparison. nih.gov |

| RebH N470S variant | Tryptoline | Bromotryptoline | 5-fold increased conversion compared to wild-type. nih.gov |

| RebH 2S variant | Tryptoline | Bromotryptoline | ~9-fold increased conversion compared to wild-type. nih.gov |

While the direct biocatalytic synthesis of this compound has not been extensively reported, these findings illustrate a promising and sustainable strategy. The principles of using halogenases for regioselective C-H functionalization could potentially be applied to the tetrahydrofuran scaffold, offering a future-forward approach to producing specific brominated derivatives with high precision and under environmentally benign conditions.

Reactivity Profiles and Mechanistic Investigations of 2 Bromotetrahydrofuran

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution at the C-2 position of 2-bromotetrahydrofuran is a facile process due to the ability of the adjacent oxygen atom to stabilize the transition state and potential intermediates. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent.

In an S(_N)1-type mechanism, the rate-determining step involves the departure of the bromide leaving group to form a highly stabilized oxocarbenium ion intermediate. The lone pairs on the adjacent oxygen atom provide powerful resonance stabilization to this planar, sp²-hybridized carbocation. This pathway is favored by polar, protic solvents and weaker nucleophiles.

Conversely, the S(_N)2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic C-2 carbon from the backside, simultaneously displacing the bromide ion. ksu.edu.sautexas.edu This pathway is favored by strong nucleophiles and polar, aprotic solvents.

Stereochemical Course of Nucleophilic Displacements at the C-2 Position

The stereochemical outcome of nucleophilic substitution on this compound is a direct consequence of the prevailing mechanism.

S(_N)2 Pathway : In a pure S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. chemistrysteps.comlibretexts.orglibretexts.org This "backside attack" results in a complete inversion of the stereochemical configuration at the C-2 center. chemistrysteps.comlibretexts.orglibretexts.org For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer. This type of reaction is considered stereospecific. chemistrysteps.comlibretexts.org

S(_N)1 Pathway : The S(_N)1 mechanism proceeds through a planar oxocarbenium ion intermediate. Because the intermediate is flat, the nucleophile can attack from either face with nearly equal probability. This leads to a mixture of both retention and inversion of configuration at the C-2 position. If the starting material is enantiomerically pure, the product is typically a racemic or near-racemic mixture. ksu.edu.sa

Studies on related α-halo cyclic ethers have shown that the stereoselectivity is highly sensitive to the conditions. For instance, in reactions of similar tetrahydropyran (B127337) systems, the nature of the halogen can influence the conformational preferences of the oxocarbenium ion intermediate, which in turn dictates the stereochemical outcome of the nucleophilic attack. nih.gov

Impact of Nucleophile and Leaving Group on Reaction Outcomes

The balance between S(_N)1 and S(_N)2 pathways is significantly influenced by the nucleophile's strength and the leaving group's ability.

Nucleophile:

Strong Nucleophiles (e.g., RS⁻, CN⁻, N₃⁻): These species tend to favor the bimolecular S(_N)2 mechanism, leading to a faster reaction rate that is dependent on both the substrate and nucleophile concentrations. ksu.edu.sa The product is predominantly the one with an inverted configuration.

Weak Nucleophiles (e.g., H₂O, ROH): These nucleophiles favor the unimolecular S(_N)1 mechanism. The reaction rate is primarily dependent on the concentration of the substrate, as the formation of the oxocarbenium ion is the slow step. libretexts.orgmasterorganicchemistry.com Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples.

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is highly stable in solution. Its ability to readily depart facilitates both S(_N)1 and S(_N)2 reactions. The high reactivity of this compound compared to 2-chlorotetrahydrofuran (B82840) is directly attributable to the superior leaving group ability of bromide over chloride.

| Nucleophile Type | Example(s) | Predominant Mechanism | Expected Stereochemistry |

| Strong, Anionic | RS⁻, CN⁻, N₃⁻, RO⁻ | S(_N)2 | Inversion |

| Weak, Neutral | H₂O, ROH | S(_N)1 | Racemization (Mixture of Inversion and Retention) |

| Borderline | RCOO⁻, RNH₂ | S(_N)1 / S(_N)2 Competition | Mixture, dependent on solvent and substrate |

Elimination Reactions

When treated with a base, this compound can undergo elimination of hydrogen bromide (dehydrobromination) to form unsaturated dihydrofuran isomers. scribd.comyoutube.commasterorganicchemistry.com This reaction competes with nucleophilic substitution, with elimination being favored by strong, sterically hindered bases and higher temperatures. libretexts.orgdocbrown.info

Formation of Dihydrofuran Isomers via Dehydrobromination

The dehydrobromination of this compound can yield two possible constitutional isomers, depending on which proton is removed by the base:

2,3-Dihydrofuran: Formed by the removal of a proton from the C-3 position.

2,5-Dihydrofuran (B41785): Formed by the removal of a proton from the C-5 position.

The reaction is typically carried out by heating the substrate with a base. For instance, distillation of related brominated tetrahydrofurans over potassium hydroxide (B78521) (KOH) pellets has been shown to produce a mixture of both 2,3- and 2,5-dihydrofuran regioisomers. uni-koeln.de

Regioselective Control in Elimination Pathways (e.g., Saytzeff vs. Hofmann)

The ratio of the dihydrofuran isomers formed is determined by the regioselectivity of the elimination, which can generally be predicted by the Saytzeff or Hofmann rules. khanacademy.orgkhanacademy.orglibretexts.org

Saytzeff (Zaitsev) Rule: This rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. libretexts.org In this case, elimination of the C-3 proton to form 2,3-dihydrofuran (a vinyl ether) is the Saytzeff pathway. This pathway is favored when using small, strong bases like sodium ethoxide or potassium hydroxide. libretexts.org

Hofmann Rule: This rule predicts that the major product will be the less substituted alkene, which is formed by removing the most sterically accessible proton. Elimination of the C-5 proton to yield 2,5-dihydrofuran is the Hofmann pathway. This outcome is favored when using bulky, sterically hindered bases, such as potassium tert-butoxide (KOtBu). khanacademy.org The large size of the base makes it difficult to access the more sterically hindered C-3 proton, leading to preferential abstraction of the more exposed C-5 proton.

| Base | Steric Bulk | Predicted Major Product | Pathway |

| Potassium Hydroxide (KOH) | Small | 2,3-Dihydrofuran | Saytzeff |

| Sodium Ethoxide (NaOEt) | Small | 2,3-Dihydrofuran | Saytzeff |

| Potassium tert-Butoxide (KOtBu) | Large / Bulky | 2,5-Dihydrofuran | Hofmann |

Rearrangement Reactions Involving this compound Systems

In addition to substitution and elimination, the this compound system can be susceptible to rearrangement reactions, particularly under conditions that favor the formation of carbocation intermediates. wikipedia.orgthermofisher.commasterorganicchemistry.com The oxocarbenium ion formed during S(_N)1-type reactions is a key intermediate that can potentially trigger molecular rearrangements.

One of the most plausible rearrangement pathways is a ring-opening reaction. Under solvolysis or acidic conditions, the oxocarbenium ion intermediate could be attacked by a nucleophile (such as water or the bromide counter-ion) leading to an open-chain product. For example, the formation of the oxocarbenium ion followed by attack of the bromide ion at the C-5 position could lead to the formation of an unstable intermediate that subsequently opens to yield a functionalized aldehyde, such as 4-bromobutanal. While less common than substitution or elimination, such rearrangements are a possibility, particularly when stable open-chain products can be formed. accessscience.com Theoretical studies on the ring-opening of the parent tetrahydrofuran (B95107) molecule highlight the energetic factors involved in cleaving the C-O bond, a process that is significantly facilitated in the 2-bromo derivative by the presence of a good leaving group. researchgate.net

Carbocation Rearrangements Post-Bromine Departure

The departure of the bromide ion from this compound generates a secondary carbocation at the C2 position. This intermediate is susceptible to rearrangement to form a more stable carbocation. Such rearrangements are common in organic chemistry, driven by the energetic favorability of more highly substituted carbocations. libretexts.orgpharmaguideline.com The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, if a structural reorganization can convert a secondary carbocation into a tertiary one, this process is generally favored. libretexts.org

Two primary mechanisms for carbocation rearrangement are hydride shifts and alkyl shifts. pharmaguideline.comlibretexts.org In a hydride shift, a hydrogen atom from an adjacent carbon migrates with its bonding pair of electrons to the positively charged carbon. libretexts.org In an alkyl shift, an entire alkyl group migrates in a similar fashion. masterorganicchemistry.com These shifts result in the formation of a new, more stable carbocation intermediate, which can then react further, for example, by capturing a nucleophile or undergoing elimination. libretexts.org

In the context of the oxolanyl cation derived from this compound, the potential for rearrangement is a critical consideration in predicting reaction outcomes. The specific pathway and the products formed will depend on the substitution pattern of the tetrahydrofuran ring and the reaction conditions. For instance, the presence of a tertiary carbon adjacent to the initial carbocation would create a strong driving force for a hydride or alkyl shift to form a more stable tertiary carbocation. libretexts.orgmasterorganicchemistry.com

Ring-Opening and Rearrangement Processes (e.g., Acid-Catalyzed Rearrangements)

Under acidic conditions, the tetrahydrofuran ring, including its brominated derivatives, can undergo ring-opening reactions. rsc.orgkhanacademy.org The process is typically initiated by the protonation of the ring oxygen, which activates the ring towards nucleophilic attack. In the case of this compound, the presence of the bromine atom influences the regioselectivity of the ring opening.

Theoretical and experimental studies on substituted furans demonstrate that the nature of the substituents on the furan (B31954) ring significantly impacts the reaction pathways and product distribution during acid-catalyzed ring opening. rsc.org For this compound, acid-catalyzed cleavage can lead to the formation of γ-bromobutyraldehyde. This transformation involves the protonation of the ether oxygen, followed by a ring-opening step that may proceed through an SN1 or SN2-like mechanism, depending on the reaction conditions and the structure of the substrate.

Furthermore, reagents like boron trihalides are well-known for their ability to cleave ethers. researchgate.net The reaction of 2-methyltetrahydrofuran (B130290) with various boron bromide reagents has been studied, revealing that the regioselectivity of the cleavage is dependent on the specific boron reagent used. These reactions proceed via a predominantly SN2-type mechanism, leading to the formation of bromohydrins. researchgate.net This highlights the potential for controlled ring-opening of this compound to yield functionalized acyclic products.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve the reaction of an organic halide with an organometallic reagent in the presence of a palladium catalyst. wikipedia.org Common examples include the Suzuki, Heck, and Sonogashira reactions. libretexts.org

The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the context of this compound, the C-Br bond can undergo oxidative addition to a low-valent palladium(0) species, forming a palladium(II) intermediate. This intermediate can then participate in various coupling reactions.

For instance, in a Suzuki-type coupling, the organopalladium intermediate would react with an organoboron reagent in the presence of a base. Subsequent reductive elimination would yield the cross-coupled product and regenerate the palladium(0) catalyst. While specific examples involving this compound are not extensively detailed in the provided search results, the reactivity of other cyclic bromoethers, such as 2-bromobenzo[b]furans, in palladium-catalyzed cross-coupling with alkenylaluminum reagents has been demonstrated to be highly efficient. rsc.orgnih.gov This suggests that this compound could be a viable substrate for similar transformations.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C |

| Heck Reaction | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) |

| Buchwald-Hartwig | Amine | C-N |

Nickel-Catalyzed Cross-Coupling Reactions with Heteroatom Nucleophiles

Nickel catalysis provides a valuable alternative to palladium for cross-coupling reactions, often exhibiting different reactivity and being more cost-effective. princeton.edu Nickel catalysts have been successfully employed in a variety of cross-coupling reactions, including the formation of C-C and C-heteroatom bonds. nih.gov

Nickel-catalyzed couplings of alkyl halides, including secondary systems, have been developed. For example, nickel catalysts have been shown to be effective in the Suzuki arylation of unactivated tertiary alkyl bromides. mit.edu Furthermore, nickel-catalyzed cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes (via hydrazone intermediates) have been reported to form new C(sp³)–C(sp³) bonds. rsc.org

The coupling of heteroatomic electrophiles using nickel catalysts is also a significant area of research. nih.gov Reactions such as the Buchwald-Hartwig amination, which forms C-N bonds, can be catalyzed by nickel complexes. nih.gov Given the reactivity of alkyl bromides in nickel-catalyzed systems, it is plausible that this compound could serve as an electrophilic partner in cross-coupling reactions with various heteroatom nucleophiles, such as amines, alcohols, or thiols, to form the corresponding substituted tetrahydrofurans. The success of such reactions would depend on the specific catalyst system and reaction conditions employed.

C-H Bond Functionalization Involving Brominated Tetrahydrofurans

Direct C-H bond functionalization is an increasingly important strategy in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. acs.orgacs.org This approach avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions. Transition metals, including palladium, rhodium, and copper, are frequently used to catalyze these transformations. acs.org

While the C-Br bond in this compound is the most likely site for initial reactivity in metal-catalyzed reactions, subsequent or alternative C-H functionalization on the tetrahydrofuran ring is a possibility. Research has shown that C-H activation of tetrahydrofuran can be achieved. For example, a zinc-mediated process for the C-H activation of THF and its subsequent regioselective addition to alkynes has been described. rsc.org Additionally, metal-free, photocatalytic methods for the site-selective α-C–H functionalization of tetrahydrofuran have been developed, utilizing the generation of bromine radicals. rsc.org

A dicopper(II) complex has been shown to initiate C-H bond activation of various aliphatic substrates, including tetrahydrofuran. nih.gov These examples demonstrate the feasibility of activating the C-H bonds of the tetrahydrofuran ring. In a molecule like this compound, the interplay between the reactive C-Br bond and the potential for C-H activation presents opportunities for complex and selective transformations, although this remains a challenging area of research.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organoboron Compounds)

The conversion of organic halides into organometallic reagents is a cornerstone of synthetic organic chemistry. These reagents, such as Grignard and organolithium compounds, are potent nucleophiles and bases. masterorganicchemistry.com

Grignard Reagents: The formation of a Grignard reagent from this compound would involve its reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran itself. researchgate.netyoutube.com This process, known as an oxidative insertion, would yield 2-tetrahydrofuranylmagnesium bromide. youtube.com Grignard reagents are highly reactive and must be prepared under anhydrous conditions to prevent quenching by protic solvents. libretexts.org The resulting organomagnesium compound could then be used in a wide array of subsequent reactions, such as additions to carbonyl compounds, nitriles, and epoxides, to form new carbon-carbon bonds. masterorganicchemistry.com

Organoboron Compounds: Organoboron compounds, particularly boronic acids and their esters, are exceptionally versatile intermediates, most notably for their use in Suzuki-Miyaura cross-coupling reactions. nih.govwikipedia.org There are several methods for the synthesis of organoboron compounds. wm.edu One common approach involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, such as trimethyl borate. wikipedia.org Therefore, the Grignard reagent derived from this compound could be converted into the corresponding boronic ester.

Alternatively, direct borylation methods have been developed. These include transition-metal-catalyzed C-H borylation and photoinduced borylation of organic halides. nih.gov Such methods could potentially be applied to this compound to synthesize the corresponding boronic acid or ester, providing a valuable building block for further synthetic transformations. rsc.org

Ring-Opening Reactions with Electrophilic Reagents (e.g., Boron Tribromide)

The reaction of cyclic ethers with potent Lewis acids like boron tribromide (BBr₃) is a well-established method for ether cleavage. pearson.commasterorganicchemistry.com In the case of this compound, the presence of the ethereal oxygen atom makes the molecule susceptible to ring-opening upon treatment with a strong electrophile such as BBr₃.

The mechanism commences with the formation of a Lewis acid-base adduct. The lone pair of electrons on the oxygen atom of the tetrahydrofuran ring coordinates to the electron-deficient boron atom of BBr₃. pearson.com This initial step significantly weakens the adjacent carbon-oxygen bonds by increasing the electrophilicity of the carbon atoms.

Following the formation of this complex, a nucleophilic attack by a bromide ion (Br⁻), either from another molecule of BBr₃ or from the complex itself, occurs at one of the α-carbon atoms (C2 or C5). pearson.compearson.com Given the substitution at the C2 position, the regioselectivity of this attack is a key consideration. Attack at the less sterically hindered C5 position would lead to the cleavage of the C5-O bond. Conversely, attack at the C2 position, bearing the bromine atom, would cleave the C2-O bond. The reaction of the closely related 2-methyltetrahydrofuran with various B-bromoboranes has been shown to proceed via a predominantly Sₙ2-type mechanism, favoring the formation of the primary bromide through attack at the less substituted carbon. researchgate.net

For this compound, the probable outcome of the ring-opening reaction with boron tribromide, after a subsequent hydrolysis workup, is the formation of a di-bromo alcohol. The reaction pathway is detailed in the table below.

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Coordination of the Lewis acid (BBr₃) to the ether oxygen. | Oxonium ion complex |

| 2 | Nucleophilic attack by a bromide ion at an α-carbon (likely C5), leading to C-O bond cleavage. | Ring-opened bromoalkoxyborane |

| 3 | Hydrolysis of the resulting boron-containing intermediate. | 1,4-Dibromobutan-2-ol |

Radical Coupling Reactions and Their Selectivity

This compound can serve as a precursor to the 2-tetrahydrofuranyl radical, a reactive intermediate that can participate in a variety of coupling reactions. The formation of this radical is typically achieved through homolytic cleavage of the carbon-bromine bond, which can be initiated by radical initiators (like AIBN), photolysis, or transition metals.

Once generated, the 2-tetrahydrofuranyl radical can undergo several reaction pathways, including dimerization (homo-coupling) or reaction with other radical species or radical traps (cross-coupling). acs.orgscience.gov

Homo-coupling: In the absence of other radical partners, two 2-tetrahydrofuranyl radicals can combine to form a dimer.

Cross-coupling: More synthetically useful are cross-coupling reactions where the 2-tetrahydrofuranyl radical combines with a different radical species. The selectivity of these reactions is a critical challenge, as homo-coupling often competes with the desired cross-coupling pathway. acs.org Strategies to achieve selective radical-radical cross-couplings often rely on the differential reactivity and stability of the participating radicals. acs.orgnih.govnih.gov For instance, the coupling of a transient, reactive radical with a more persistent radical can favor the formation of the cross-coupled product.

The 2-tetrahydrofuranyl radical, being an α-oxy cyclic radical, exhibits particular reactivity. Studies have shown that radicals of this type can be generated from tetrahydrofuran itself and added to various acceptors like imines and β-bromonitrostyrenes in reactions catalyzed by silver(I) or mediated by peroxides. rsc.orgresearchgate.net In the context of this compound, the C-Br bond provides a direct handle for radical generation.

The selectivity in these coupling reactions is influenced by several factors:

Radical Stability: The stability of the radical intermediates plays a crucial role. The 2-tetrahydrofuranyl radical is stabilized by the adjacent oxygen atom.

Steric Effects: The steric environment around the radical center influences the feasibility of the coupling reaction.

Reaction Conditions: The choice of initiator, solvent, and temperature can significantly impact the distribution of products.

The table below summarizes potential radical coupling reactions involving the 2-tetrahydrofuranyl radical derived from this compound.

| Reaction Type | Reactants | Major Product | Key Selectivity Factor |

|---|---|---|---|

| Homo-coupling | This compound + Radical Initiator | 2,2'-Bitetrahydrofuran | Concentration of the 2-tetrahydrofuranyl radical |

| Cross-coupling | This compound + Alkyl Halide (R-X) + Radical Initiator | 2-Alkyltetrahydrofuran | Relative rates of radical formation and coupling |

| Addition to Alkene | This compound + Alkene (e.g., Styrene) + Radical Initiator | 2-(2-Phenylethyl)tetrahydrofuran | Rate of radical addition versus other coupling pathways |

These radical coupling reactions provide a pathway to introduce the tetrahydrofuran moiety into a variety of molecular scaffolds, highlighting the synthetic utility of this compound as a radical precursor.

Stereochemical Aspects in the Synthesis and Reactivity of 2 Bromotetrahydrofuran

Diastereoselective Synthesis of 2-Bromotetrahydrofuran Derivatives

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. In the context of this compound derivatives, this typically involves controlling the relative stereochemistry of the bromine atom at the C2 position and a substituent at another position on the ring, most commonly C5.

The most common method for synthesizing 2-bromotetrahydrofurans is the bromoetherification of γ,δ-unsaturated alcohols (e.g., 4-penten-1-ols). This reaction is an electrophilic cyclization where a bromine source (like N-bromosuccinimide, NBS) reacts with the alkene to form a cyclic bromonium ion intermediate. The intramolecular attack of the hydroxyl group then opens this intermediate to form the tetrahydrofuran (B95107) ring.

The diastereoselectivity of this process is largely controlled by the stereochemistry of the ring-opening step. The intramolecular attack of the hydroxyl group on the three-membered bromonium ion ring proceeds via an Sₙ2-type mechanism. This requires the nucleophilic oxygen to attack one of the carbons of the bromonium ion from the side opposite to the C-Br bond (backside attack). This mechanistic constraint results in an anti-addition of the oxygen and bromine atoms across the original double bond. Consequently, the stereochemistry of the starting alkene and the conformational preferences of the transition state directly influence the relative stereochemistry of the final product. For example, the cyclization of an (E)-alkene will lead to a different diastereomer than the cyclization of the corresponding (Z)-alkene.

Substituents on the unsaturated alcohol precursor can exert significant stereocontrol over the bromoetherification reaction, influencing the diastereomeric ratio (d.r.) of the resulting this compound derivatives. The position and nature of these substituents can favor certain transition state conformations, leading to a preference for either cis or trans products (referring to the relationship between the C2-bromo group and another substituent on the ring).

Allylic substituents (at C3 of the pentenol chain) can direct the cyclization through A-strain models, while substituents at other positions can influence the facial selectivity of the initial bromine attack and the subsequent ring closure. For instance, in palladium-catalyzed reactions that form substituted tetrahydrofurans, which follow similar principles of intramolecular nucleophilic attack on a coordinated alkene, the stereochemistry of the starting material dictates the product's configuration. In these cases, a syn-addition of the oxygen and the newly formed C-C bond is typically observed.

The following table illustrates the influence of substrate structure on the diastereoselectivity in the synthesis of substituted tetrahydrofurans, highlighting how different substituents and reaction conditions can control the formation of specific diastereomers.

| Starting Material (γ-Hydroxyalkene) | Reaction Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (E)-5-Phenyl-4-penten-1-ol | NBS, CH₂Cl₂ | trans-2-(Bromomethyl)-5-phenyltetrahydrofuran | High trans selectivity | General Principle |

| (Z)-5-Phenyl-4-penten-1-ol | NBS, CH₂Cl₂ | cis-2-(Bromomethyl)-5-phenyltetrahydrofuran | High cis selectivity | General Principle |

| (E)-Hept-5-en-2-ol | Pd₂(dba)₃, P(o-tol)₃, NaOtBu, ArBr | 2-(1-Arylethyl)-5-methyltetrahydrofuran | 3:1 to 5:1 | ochemtutor.com |

| (Z)-Hept-5-en-2-ol | Pd₂(dba)₃, P(o-tol)₃, NaOtBu, ArBr | 2-(1-Arylethyl)-5-methyltetrahydrofuran | 2:1 to 3:1 | ochemtutor.com |

Enantioselective Synthesis of Chiral this compound Analogues

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is achieved by using chiral reagents, catalysts, or auxiliaries that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic intermediate.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of this compound synthesis, a chiral alcohol could be esterified to the precursor, and its inherent chirality would direct the facial selectivity of the bromoetherification. Common auxiliaries are often derived from readily available natural products like amino acids or terpenes. researchgate.net

More efficiently, chiral catalysts are used in smaller, substoichiometric amounts to generate large quantities of an enantiomerically enriched product. A chiral catalyst creates a chiral environment around the substrate during the key bond-forming step, lowering the activation energy for the formation of one enantiomer over the other.

Significant progress has been made in developing catalytic enantioselective bromoetherification reactions. One successful strategy involves the use of a binary catalyst system composed of an achiral Lewis base and a chiral Brønsted acid, such as a chiral phosphoric acid. researchgate.net The Lewis base activates the bromine source, while the chiral counteranion from the Brønsted acid associates with the intermediate bromonium ion. This association creates diastereomeric transition states for the subsequent nucleophilic attack by the hydroxyl group, leading to high enantioselectivity.

Another approach utilizes chiral phosphorus-containing Lewis bases. It has been shown that a partially oxidized bis-phosphine, generated in situ, can act as a highly effective catalyst for the enantioselective bromocyclization of allylic amides, a reaction analogous to bromoetherification, achieving excellent enantiomeric excess (ee). nih.gov

The table below summarizes findings from various enantioselective bromocyclization reactions, demonstrating the effectiveness of different chiral catalyst systems.

| Substrate | Bromine Source | Catalyst System | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| (Z)-5-Arylpentenols | NBS | Achiral Lewis Base + Chiral Phosphoric Acid | Good | up to 91% | researchgate.net |

| Allylic Amides | NBS | Partially Oxidized Chiral Bis-phosphine | High | >99.5% | nih.gov |

| γ-Hydroxy-alkenes | NBS | Chiral Phosphoric Acid | Good | up to 91% | researchgate.net |

Stereocontrol in Subsequent Derivatization Reactions

The stereocenters established during the synthesis of a chiral this compound derivative can direct the stereochemical outcome of subsequent reactions. The bromine atom at the C2 position is a versatile functional handle that can be replaced by a variety of nucleophiles. The stereochemistry of such substitution reactions is highly dependent on the reaction mechanism.

If the substitution proceeds through a concerted Sₙ2 mechanism, the nucleophile will attack the carbon atom from the side opposite to the C-Br bond. This results in a complete inversion of the stereochemical configuration at the C2 center. ochemtutor.com This stereospecific outcome is highly valuable as it allows for the predictable synthesis of a specific diastereomer or enantiomer of the derivatized product. For an Sₙ2 reaction to be favored, the C2 carbon should not be sterically hindered, and reaction conditions should be chosen to avoid the formation of a carbocation intermediate.

Conversely, if the reaction proceeds via an Sₙ1 mechanism, the C-Br bond breaks first to form a planar carbocation intermediate. The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. This leads to racemization, where a nearly 50:50 mixture of both possible stereoisomers at the C2 center is formed, eroding the stereochemical purity of the starting material.

Furthermore, the existing stereocenters in the ring can influence reactions at other positions through steric hindrance or by directing incoming reagents to a specific face of the molecule. For example, in stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, the relative configuration of the starting material is retained in the product, demonstrating that the ring's stereochemistry can be effectively transferred during C-C bond formation. ru.nl This highlights the importance of the initial stereocontrolled synthesis, as the stereochemical integrity of the this compound ring serves as a template for building more complex chiral molecules.

Stereospecificity of Nucleophilic Substitution

Nucleophilic substitution at the C2 position of this compound, a secondary alkyl halide, is an inherently stereospecific process. A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of one another. The outcome of such a substitution on this compound is directly tied to the reaction mechanism, which is typically a bimolecular nucleophilic substitution (SN2).

In an SN2 mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs. libretexts.org This concerted process involves a single transition state and no intermediate. For an effective SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.orglibretexts.org This specific geometric requirement ensures that the reaction is highly stereospecific. If a single enantiomer of a chiral this compound is used as the substrate, the SN2 reaction will lead to a single enantiomer of the product. utexas.edu

Preservation or Inversion of Configuration During Transformations

The stereochemical outcome of a nucleophilic substitution on this compound can result in either inversion or preservation (retention) of the original configuration at the C2 stereocenter. The dominant pathway is determined by the reaction conditions and the structure of the substrate, specifically the ability of the adjacent ring oxygen to participate in the reaction.

Inversion of Configuration (Walden Inversion)

In a classic SN2 reaction, the requisite backside attack by the nucleophile forces the other three substituents on the carbon to "flip" to the other side, much like an umbrella inverting in the wind. libretexts.orgmasterorganicchemistry.com This process is known as a Walden inversion. utexas.edu Therefore, if a pure enantiomer of this compound undergoes substitution via a direct SN2 mechanism, a complete inversion of configuration at the C2 carbon is expected. For example, the reaction of (R)-2-bromotetrahydrofuran with a nucleophile would yield an (S)-configured product. youtube.com

Preservation (Retention) of Configuration

Retention of configuration occurs when the nucleophile effectively takes the same stereochemical position as the leaving group it replaces. wikipedia.org In the case of this compound, this outcome is not the result of a "frontside attack," which is electronically and sterically disfavored. Instead, retention is explained by a mechanism involving Neighboring Group Participation (NGP) by the ring's oxygen atom. chem-station.comlibretexts.org

The NGP mechanism proceeds in two steps:

Intramolecular SN2 Attack: The lone pair of electrons on the ring oxygen acts as an internal nucleophile, attacking the C2 carbon from the backside relative to the bromine atom. This displaces the bromide and forms a strained, bicyclic oxonium ion intermediate. This first step involves an inversion of configuration. semanticscholar.org

Intermolecular SN2 Attack: An external nucleophile then attacks this oxonium ion intermediate. The attack occurs at one of the carbons previously bonded to the oxygen bridge. This second SN2 reaction also proceeds with inversion of configuration. libretexts.org

Table 1: Predicted Stereochemical Outcomes for Nucleophilic Substitution on Chiral this compound

| Mechanistic Pathway | Key Feature | Stereochemical Result at C2 |

| Direct SN2 Substitution | Single-step backside attack by an external nucleophile. | Inversion of Configuration |

| Neighboring Group Participation (NGP) | Two-step process with an oxonium ion intermediate. | Retention of Configuration |

Mechanistic Models Explaining Stereoselectivity

The stereoselectivity observed in reactions involving this compound, both in its synthesis and its subsequent transformations, can be explained by examining the structure of key intermediates and the geometries of the reaction transition states.

Role of Bromonium Ion Intermediates and Ring-Opening Pathways

The stereochemistry of this compound is often established during its synthesis. A common and stereoselective method for forming substituted tetrahydrofurans is the electrophilic cyclization of unsaturated alcohols, such as γ,δ-unsaturated (homoallylic) alcohols.

In this process, an electrophilic bromine source (e.g., Br₂) reacts with the alkene's π-bond to form a cyclic bromonium ion intermediate . This three-membered ring intermediate can be formed on either face of the double bond, but its formation is often directed by existing stereocenters in the molecule. The key step for forming the tetrahydrofuran ring is the subsequent intramolecular attack by the tethered hydroxyl group. This ring-opening of the bromonium ion follows SN2 rules, where the hydroxyl group acts as a nucleophile and attacks one of the two carbons of the bromonium ion from the backside. utexas.edu This anti-periplanar attack is highly stereospecific and dictates the relative stereochemistry between the newly formed C-O bond and the C-Br bond. This pathway ensures a well-defined stereochemical outcome in the resulting this compound product.

Computational Chemistry Investigations of 2 Bromotetrahydrofuran

Molecular Dynamics Simulations to Understand Reaction Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope for examining the intricate motions of atoms and molecules, providing a detailed understanding of reaction dynamics in condensed phases. For a molecule like 2-bromotetrahydrofuran, MD simulations can elucidate the influence of its conformational flexibility and the surrounding solvent environment on its reactivity. Classical MD simulations, employing force fields, are well-suited to study the equilibrium dynamics and conformational landscape of the this compound ring. The puckering of the tetrahydrofuran (B95107) ring and the orientation of the bromine atom (axial versus equatorial) can significantly impact the accessibility of the C-Br bond to nucleophiles or catalytic sites.

To explicitly model chemical reactions, a quantum mechanics/molecular mechanics (QM/MM) approach is often employed. In a QM/MM simulation, the reacting species (this compound and a reactant) are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described by a classical force field. This hybrid method provides a balance between accuracy and computational cost, allowing for the simulation of reaction pathways and the calculation of free energy profiles in a realistic solvent environment. For instance, a QM/MM simulation could be used to study the nucleophilic substitution reaction at the C2 position of this compound, tracking the bond-breaking and bond-forming processes and the concomitant reorganization of the solvent shell.

A hypothetical QM/MM simulation of the SN2 reaction of this compound with a chloride anion in a box of water molecules could be set up with the following parameters:

| Simulation Parameter | Value/Description |

| QM Region | This compound, Chloride anion |

| QM Method | Density Functional Theory (DFT) with B3LYP functional |

| Basis Set | 6-31+G(d,p) |

| MM Region | 4096 TIP3P Water Molecules |

| Force Field | CHARMM36 |

| Ensemble | NVT (Canonical) |

| Temperature | 298 K |

| Simulation Time | 10 ns |

| Time Step | 1 fs |

Detailed analysis of the trajectories from such simulations can reveal the role of specific solvent interactions in stabilizing the transition state. For example, hydrogen bonding from water molecules to the departing bromide ion and the incoming nucleophile can be quantified and its influence on the reaction barrier assessed. Furthermore, the dynamic fluctuations of the solvent cage around the reactants can be correlated with the probability of reaching the transition state geometry, providing a deeper understanding of the dynamic factors that govern the reaction rate.

Design of Novel Catalysts and Reagents for this compound Chemistry

Computational chemistry plays a pivotal role in the rational design of new catalysts and reagents for selective transformations of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable tool for this purpose, as it allows for the accurate calculation of electronic structures, reaction energies, and activation barriers. By building computational models of potential catalysts and simulating their interaction with this compound, researchers can predict their efficacy and selectivity before embarking on extensive experimental work.

One area of interest is the development of catalysts for the cross-coupling reactions of this compound. For instance, a palladium-based catalyst could be designed to facilitate the formation of a new carbon-carbon bond at the C2 position. Computational screening of various phosphine (B1218219) ligands for the palladium center can help identify ligands that promote the desired catalytic cycle (oxidative addition, transmetalation, and reductive elimination) while minimizing side reactions. The electronic and steric properties of the ligands can be systematically varied in silico to optimize the catalyst's performance.

Another target for catalyst design is the selective ring-opening of the tetrahydrofuran moiety. A frustrated Lewis pair (FLP), consisting of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, could be computationally designed to activate a C-O bond in this compound. DFT calculations can be used to evaluate the thermodynamics and kinetics of the interaction between different FLPs and the substrate, guiding the selection of the most promising acid-base combination.

The following table presents hypothetical DFT-calculated activation energies for a catalyzed C-C bond-forming reaction involving this compound, comparing the uncatalyzed reaction with two potential catalyst designs.

| Reaction | Catalyst | Ligand | Activation Energy (kcal/mol) |

| Uncatalyzed | None | N/A | 35.2 |

| Catalyzed | Palladium | Triphenylphosphine | 22.5 |

| Catalyzed | Palladium | Buchwald-type biaryl phosphine | 18.7 |

These computational results would suggest that the Buchwald-type biaryl phosphine ligand creates a more active palladium catalyst for this transformation, likely due to its specific steric and electronic properties that stabilize the key intermediates and transition states in the catalytic cycle. Further computational studies could then focus on fine-tuning the structure of this ligand to achieve even higher efficiency and selectivity. This iterative cycle of computational design and experimental validation accelerates the discovery of novel and effective catalysts for the chemistry of this compound.

Future Research Directions in 2 Bromotetrahydrofuran Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The pharmaceutical and chemical industries are increasingly under pressure to adopt more environmentally friendly practices. jddhs.commdpi.comresearchgate.net Green chemistry principles are central to this shift, focusing on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jddhs.comnih.gov Future research in the synthesis of 2-bromotetrahydrofuran will likely prioritize the development of sustainable and atom-economical routes.

Current synthetic methods often rely on traditional approaches that may involve hazardous reagents and generate significant waste. The development of greener alternatives is a critical area for future investigation. This includes the exploration of bio-based feedstocks and renewable starting materials to reduce the carbon footprint of the synthesis process. jddhs.commdpi.com For instance, leveraging lignocellulosic biomass to produce precursors for this compound could offer a more sustainable pathway. repec.org

Atom economy, a core principle of green chemistry, will also be a major focus. nih.gov Research will aim to design synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. This could involve the use of catalytic reactions that proceed with high efficiency and selectivity, reducing the need for stoichiometric reagents. researchgate.net

The use of greener solvents is another important aspect of sustainable synthesis. mdpi.com Traditional organic solvents often pose environmental and health risks. Research into the use of water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as reaction media for the synthesis of this compound is a promising avenue. mdpi.comrsc.org

| Green Chemistry Approach | Potential Application in this compound Synthesis |

| Renewable Feedstocks | Utilization of biomass-derived precursors to synthesize the tetrahydrofuran (B95107) ring. |

| Atom Economy | Development of catalytic methods that maximize the incorporation of reactant atoms into the final product. |

| Green Solvents | Employing water, supercritical CO2, or bio-based solvents to replace hazardous organic solvents. mdpi.com |

| Catalysis | Use of recyclable and non-toxic catalysts to improve reaction efficiency and reduce waste. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The stereochemistry of this compound is crucial for its application in the synthesis of complex molecules, particularly pharmaceuticals. The development of novel catalytic systems that can control the stereoselectivity of reactions involving this compound is a key area of future research.

Recent advances have demonstrated the potential of palladium-catalyzed reactions for the stereoselective synthesis of substituted tetrahydrofurans. nih.govorganic-chemistry.org These methods can achieve high diastereoselectivity, affording specific stereoisomers in high yields. nih.govorganic-chemistry.org Future research will likely focus on expanding the scope of these catalytic systems and developing new catalysts with even greater selectivity and efficiency.

The exploration of bifunctional catalysts is a particularly promising area. These catalysts possess both acidic and basic sites, or metal and organic components, which can work in concert to promote highly selective transformations. For example, a bifunctional catalyst could be designed to facilitate the enantioselective bromolactonization of unsaturated acids, a key step in the synthesis of chiral this compound derivatives. fgcu.edu

The development of catalysts based on earth-abundant and non-toxic metals is also a critical goal. While precious metals like palladium have shown great utility, their cost and environmental impact are significant concerns. Research into catalysts based on metals such as iron, copper, and nickel could provide more sustainable alternatives.

| Catalyst Type | Potential Application | Desired Outcome |

| Palladium-phosphine complexes | Stereoselective synthesis of substituted tetrahydrofurans. nih.gov | High diastereoselectivity (>20:1 dr). nih.gov |

| Chiral Bifunctional Catalysts | Enantioselective bromocyclization reactions. | High enantiomeric excess (ee). |

| Earth-Abundant Metal Catalysts | Sustainable alternatives to precious metal catalysts. | Cost-effective and environmentally friendly synthesis. |

Integration with Flow Chemistry and Process Intensification for Scalable Production

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages for the chemical industry, including improved safety, better process control, and increased efficiency. pharmasalmanac.comcetjournal.itunito.it The integration of flow chemistry and process intensification techniques for the scalable production of this compound is a significant area for future research.

Flow chemistry involves performing chemical reactions in a continuous stream, typically within a microreactor or a packed-bed reactor. flinders.edu.aunih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. pharmasalmanac.com For the synthesis of this compound, flow chemistry could enable the safe handling of hazardous reagents and intermediates, as only small quantities are present in the reactor at any given time. pharmasalmanac.com

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cetjournal.itresearchgate.net By combining multiple reaction and purification steps into a single, continuous process, process intensification can significantly reduce the footprint and environmental impact of chemical production. cetjournal.it A continuous flow process for this compound could integrate the synthesis, purification, and formulation steps, leading to a more streamlined and cost-effective manufacturing process. flinders.edu.au

The development of in-line analytical techniques to monitor the reaction in real-time is another important aspect of flow chemistry. flinders.edu.au These techniques can provide immediate feedback on the reaction progress, allowing for rapid optimization and control of the process.

| Technology | Benefit for this compound Production |

| Flow Chemistry | Enhanced safety, precise process control, and improved reproducibility. pharmasalmanac.comflinders.edu.auuc.pt |

| Process Intensification | Reduced equipment size, lower energy consumption, and minimized waste generation. cetjournal.itunito.it |

| In-line Analytics | Real-time monitoring and optimization of the manufacturing process. flinders.edu.au |

Discovery of New Reactivity Modes and Mechanistic Pathways

Understanding the fundamental reactivity of this compound is essential for developing new synthetic applications. Future research will focus on discovering novel reactivity modes and elucidating the mechanistic pathways of reactions involving this compound.